methyl {4-methyl-2-oxo-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-3-yl}acetate
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Overview
Description
Methyl {4-methyl-2-oxo-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-3-yl}acetate is a complex organic compound belonging to the class of chromen derivatives. Chromen derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a chromen core substituted with various functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {4-methyl-2-oxo-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-3-yl}acetate typically involves multiple steps. One common method involves the esterification of 4-methyl-2-oxo-2H-chromen-7-yl acetic acid with 3-oxobutan-2-yl acetate. The reaction is usually carried out in the presence of a catalyst such as N,N’-carbonyldiimidazole to activate the carboxylic acid group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
Methyl {4-methyl-2-oxo-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-3-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The ester and chromen moieties can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl {4-methyl-2-oxo-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-3-yl}acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Industry: The compound is used in the development of photoactive materials and smart polymers.
Mechanism of Action
The mechanism of action of methyl {4-methyl-2-oxo-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets. The chromen core can interact with enzymes and receptors, modulating their activity. The ester and oxo groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate
- 4-methyl-2-oxo-2H-chromen-7-yl 2-acetamido-2-deoxy-3-O-β-D-galactopyranoside
- 7-methyl-4-(5-aryl-[1,3,4]oxadiazol-2-ylmethyl)-chromen-2-one
Uniqueness
Methyl {4-methyl-2-oxo-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-3-yl}acetate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Biological Activity
Methyl {4-methyl-2-oxo-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-3-yl}acetate, a derivative of coumarin, has garnered attention in various fields of biological research due to its diverse pharmacological properties. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C17H18O with a molecular weight of 318.32 g/mol. Its structure features a coumarin backbone, which is known for its bioactive properties. The presence of the oxobutan group enhances its potential interactions with biological targets.
This compound exhibits multiple mechanisms of action:
- Acetylcholinesterase Inhibition : Studies have shown that derivatives of 4-methylcoumarin act as potent inhibitors of acetylcholinesterase (AChE), which is crucial for neurotransmission. This activity suggests potential applications in treating neurodegenerative diseases like Alzheimer's disease .
- Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various bacterial strains. Its mechanism may involve the inhibition of bacterial DNA gyrase, disrupting DNA replication.
- Anti-inflammatory Effects : Research indicates that coumarin derivatives can modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases .
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
AChE Inhibition | Potent inhibition in rat brain homogenates | |
Antimicrobial | Effective against Gram-positive bacteria | |
Anti-inflammatory | Modulation of cytokine release |
Case Studies
- Neuroprotective Effects : A study evaluated the neuroprotective effects of this compound in a scopolamine-induced amnesia model. The results demonstrated significant improvement in memory retention and cognitive function, highlighting its potential as a therapeutic agent for cognitive disorders .
- Antimicrobial Efficacy : In vitro studies assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound inhibited bacterial growth significantly, suggesting its potential use as an antimicrobial agent.
Research Findings
Recent research has focused on optimizing the synthesis and enhancing the biological activity of this compound. Various synthetic routes have been explored to improve yield and purity, employing methods such as esterification with acetic acid derivatives under controlled conditions .
Furthermore, ongoing studies are investigating the structure–activity relationship (SAR) to identify modifications that could enhance its biological efficacy and reduce toxicity.
Properties
Molecular Formula |
C17H18O6 |
---|---|
Molecular Weight |
318.32 g/mol |
IUPAC Name |
methyl 2-[4-methyl-2-oxo-7-(3-oxobutan-2-yloxy)chromen-3-yl]acetate |
InChI |
InChI=1S/C17H18O6/c1-9-13-6-5-12(22-11(3)10(2)18)7-15(13)23-17(20)14(9)8-16(19)21-4/h5-7,11H,8H2,1-4H3 |
InChI Key |
BKTAZUXBSBVSGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC(C)C(=O)C)CC(=O)OC |
Origin of Product |
United States |
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